molecular formula C19H21N5O2 B1387386 1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid CAS No. 903157-29-9

1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid

Cat. No. B1387386
M. Wt: 351.4 g/mol
InChI Key: FSQMUSFZAPJBLX-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C28H32N6O . It has a molecular weight of 468.6 g/mol . The IUPAC name for this compound is 1-(3,4-dimethyl-2-phenylpyrazolo[3,4-d]pyridazin-7-yl)-N-[(4-ethylphenyl)methyl]piperidine-3-carboxamide .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is substituted with various functional groups . The structure also includes a piperidine ring, which is substituted with a carboxamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 468.6 g/mol and a complexity of 691 . It has a topological polar surface area of 75.9 Ų and a heavy atom count of 35 . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Application 1: CDK2 Inhibitors

  • Summary of the Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .
  • Methods of Application: The compounds were synthesized and tested for their ability to inhibit CDK2 . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
  • Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Application 2: TRK Inhibitors

  • Summary of the Application: Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . A set of pyrazolo [3,4- b ]pyridine derivatives were synthesized .
  • Methods of Application: The compounds were synthesized and tested for their ability to inhibit TRKA . The compounds were also tested for their ability to inhibit the proliferation of the Km-12 cell line .
  • Results or Outcomes: Compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Application 3: Pimobendan

  • Summary of the Application: Pimobendan is a medication that is used to manage heart failure in dogs. It has been shown to significantly improve exercise capacity and quality of life in patients with heart failure .
  • Methods of Application: Pimobendan is administered orally, and its effects are monitored through regular check-ups and echocardiograms .
  • Results or Outcomes: A review of five controlled, randomized prospective trials of pimobendan demonstrated significant improvement in exercise capacity and quality of life in patients with heart failure .

Application 4: Pyrazolo[3,4-b]pyridine Derivatives

  • Summary of the Application: Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .
  • Methods of Application: The compounds were synthesized and tested for their ability to inhibit TRKA . The compounds were also tested for their ability to inhibit the proliferation of the Km-12 cell line .
  • Results or Outcomes: Among them, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Application 5: CDK2 Inhibitors

  • Summary of the Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed .
  • Methods of Application: The compounds were synthesized and tested for their ability to inhibit CDK2 . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
  • Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Application 6: TRK Inhibitors

  • Summary of the Application: Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . A set of pyrazolo [3,4- b ]pyridine derivatives were synthesized .
  • Methods of Application: The compounds were synthesized and tested for their ability to inhibit TRKA . The compounds were also tested for their ability to inhibit the proliferation of the Km-12 cell line .
  • Results or Outcomes: Compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

properties

IUPAC Name

1-(3,4-dimethyl-2-phenylpyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-16-13(2)24(15-8-4-3-5-9-15)22-17(16)18(21-20-12)23-10-6-7-14(11-23)19(25)26/h3-5,8-9,14H,6-7,10-11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQMUSFZAPJBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3)N4CCCC(C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Reactant of Route 5
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid

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